molecular formula C8H8F3IN2 B14836219 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine CAS No. 1393553-19-9

2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine

Cat. No.: B14836219
CAS No.: 1393553-19-9
M. Wt: 316.06 g/mol
InChI Key: CGWNGKVWEPYMOH-UHFFFAOYSA-N
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Description

2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is an organic compound that features a pyridine ring substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring, combined with the ethanamine substituent

Properties

CAS No.

1393553-19-9

Molecular Formula

C8H8F3IN2

Molecular Weight

316.06 g/mol

IUPAC Name

2-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H8F3IN2/c9-8(10,11)6-3-5(1-2-13)4-7(12)14-6/h3-4H,1-2,13H2

InChI Key

CGWNGKVWEPYMOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)CCN

Origin of Product

United States

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